molecular formula C27H29NO4 B11518622 ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11518622
M. Wt: 431.5 g/mol
InChI Key: GZFRUJHDPZSBJG-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate . While both compounds share a similar indole scaffold, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique structural features of this compound make it particularly interesting for specific applications in medicinal chemistry.

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]benzo[g]indole-3-carboxylate

InChI

InChI=1S/C27H29NO4/c1-6-31-27(30)24-19(5)28(11-12-32-26-17(3)13-16(2)14-18(26)4)25-21-10-8-7-9-20(21)23(29)15-22(24)25/h7-10,13-15,29H,6,11-12H2,1-5H3

InChI Key

GZFRUJHDPZSBJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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